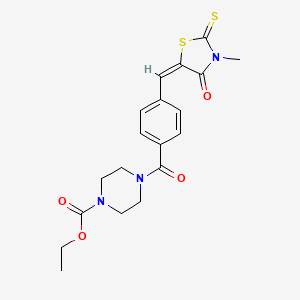

(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-3-26-18(25)22-10-8-21(9-11-22)16(23)14-6-4-13(5-7-14)12-15-17(24)20(2)19(27)28-15/h4-7,12H,3,8-11H2,1-2H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKGZQIRXZRTR-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate is a compound that belongs to the thioxothiazolidinone class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thioxothiazolidinones. For instance, derivatives of 4-oxo-2-thioxothiazolidinones have shown significant antibacterial and antifungal activities against various pathogens.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 5b | 0.56–4.17 | 2.08–3.68 | Bacterial |

| Compound 5g | 0.56–4.17 | 2.08–3.68 | Bacterial |

| Compound 4h | 1.99 | 3.98 | Bacterial |

| Compound 15 | 0.004–0.06 | 0.008–0.06 | Fungal |

These compounds exhibited better activity than standard antibiotics such as ampicillin and streptomycin, indicating their potential as therapeutic agents against resistant strains .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme involved in DNA repair mechanisms that contribute to chemotherapeutic resistance. A study reported that certain thioxothiazolidinone derivatives inhibited Tdp1 with IC50 values in the low micromolar range (e.g., IC50 = 0.87 μM) . This inhibition is crucial as it suggests the potential use of these compounds in enhancing the efficacy of existing chemotherapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thioxothiazolidinones. Research has shown that modifications to the thioxothiazolidinone scaffold can significantly impact their potency against various biological targets:

- Substituent Variations : Different substituents on the piperazine ring have been explored to enhance enzyme inhibition and antimicrobial activity.

- Molecular Modeling : Studies utilizing molecular docking techniques have provided insights into the binding interactions between these compounds and their targets, highlighting essential functional groups for activity .

Case Studies

- Antimicrobial Screening : A comprehensive screening of various thioxothiazolidinone derivatives revealed that specific modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .

- Cancer Therapeutics : The inhibition of Tdp1 by thioxothiazolidinones has opened avenues for their use in cancer therapy, particularly in combination with topoisomerase inhibitors to overcome drug resistance .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate exhibits significant antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activities that surpass those of standard reference antibiotics like ampicillin.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.56 μM | |

| Escherichia coli | 0.004–0.03 mg/mL | |

| Candida albicans | 0.004–0.06 mg/mL |

Anticancer Potential

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Molecular docking studies indicate favorable interactions with targets involved in cancer progression, such as epidermal growth factor receptor (EGFR).

Case Studies and Research Findings

Several research studies have documented the effectiveness and versatility of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .

- Apoptosis Induction in Cancer Cells : Research on MCF-7 breast cancer cells indicated a significant increase in apoptosis when treated with this compound, highlighting its potential as an anticancer therapeutic .

- Molecular Docking Studies : In silico analyses revealed promising binding affinities for targets associated with cancer, suggesting pathways for further development .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and selected analogs:

Functional Group Analysis

- Thioxothiazolidinone vs. Thiazolidinedione: The target compound’s thioxothiazolidinone group differs from pioglitazone’s thiazolidinedione by replacing one oxygen with sulfur.

- Benzoyl-Piperazine vs. Pyridinyl-Ethoxy-Benzyl : The benzoyl-piperazine in the target compound offers greater conformational flexibility compared to pioglitazone’s rigid pyridinyl-ethoxy-benzyl group, which is critical for PPARγ activation .

Pharmacological Implications

- Redox Activity: The thioxothiazolidinone core in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis . This mechanism is distinct from pioglitazone’s PPARγ agonism .

- Solubility and Bioavailability: The ethyl carboxylate group in the target compound likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., 1,3-diphenylpyrazole in ). However, the extended butanoyl linker in ’s analog may reduce membrane permeability .

Q & A

Basic: What are the standard synthetic routes for (E)-ethyl 4-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions:

Condensation : Formation of the thiazolidinone core via reaction of 3-methyl-4-oxo-2-thioxothiazolidine with a benzaldehyde derivative under acidic conditions.

Coupling : Introduction of the piperazine-carboxylate moiety via nucleophilic acyl substitution or amidation reactions.

Esterification : Ethyl ester formation using ethyl chloroformate or similar reagents.

Critical parameters include temperature control (e.g., 0–5°C for cyclization steps) and solvent selection (e.g., dichloromethane or ethanol). Purity is validated via TLC and HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone. For example, the thioxothiazolidinone methyl group typically appears as a singlet at ~2.5 ppm in H NMR.

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C=S stretch).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion).

- X-ray Crystallography : SHELX software (e.g., SHELXL refinement) for absolute configuration determination, particularly for resolving E/Z isomerism in the thioxothiazolidinone moiety .

Intermediate: What methodologies are recommended for evaluating its biological activity and structure-activity relationships (SAR)?

In Vitro Assays :

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.

- Cytotoxicity profiling (IC values) via MTT assays in cancer cell lines.

Computational Modeling :

- Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., ATP-binding pockets).

- DFT calculations to assess electronic effects of substituents (e.g., electron-withdrawing groups on the benzoyl ring).

SAR Strategies :

- Systematic substitution of the piperazine ring (e.g., replacing ethyl ester with methyl or tert-butyl groups) to optimize pharmacokinetic properties .

Advanced: How can crystallographic data resolve contradictions in spectroscopic interpretations?

Discrepancies in NMR or IR data (e.g., ambiguous NOE correlations) can arise from dynamic molecular behavior or polymorphism. Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation:

- Use SHELXL for refinement, leveraging high-resolution data (≤ 0.8 Å) to resolve disorder in flexible regions (e.g., piperazine ring conformers).

- Compare experimental bond lengths/angles with DFT-optimized geometries to validate stereoelectronic effects.

- Address twinning or pseudosymmetry via PLATON’s TWINLAW tool .

Advanced: What strategies mitigate conflicting data in interaction studies with biological targets?

Orthogonal Validation :

- Combine surface plasmon resonance (SPR) for kinetic analysis (/) with isothermal titration calorimetry (ITC) to measure binding thermodynamics (, ).

- Cross-reference with fluorescence polarization assays for competitive binding.

Data Reconciliation :

- Analyze pH-dependent activity shifts (e.g., protonation of the piperazine nitrogen at physiological pH).

- Use cryo-EM or NMR titration to resolve ambiguous binding poses in flexible regions .

Advanced: How can researchers optimize experimental design for studying its pharmacokinetic properties?

Metabolic Stability :

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Identify major metabolites (e.g., ester hydrolysis products) using Q-TOF MS.

Permeability :

- Caco-2 cell monolayers to assess intestinal absorption (P values).

- LogP determination via shake-flask method (target LogP ~2.5–3.5 for CNS penetration).

In Vivo Correlation :

- PK/PD modeling (NONMEM) to link plasma concentrations to efficacy in animal models .

Advanced: What crystallographic software tools are critical for refining its structure?

- SHELX Suite : SHELXD for phase determination (via dual-space methods) and SHELXL for anisotropic refinement.

- OLEX2 : Graphical interface for real-time model adjustment and validation (R-factor < 5%).

- Mercury : Analysis of intermolecular interactions (e.g., hydrogen bonds between thioxothiazolidinone S and water molecules) .

Advanced: How can researchers address synthetic yield variability in scale-up?

Process Optimization :

- Design of experiments (DoE) to identify critical parameters (e.g., stoichiometry of coupling reagents).

- Switch from batch to flow chemistry for exothermic steps (e.g., cyclization).

Impurity Profiling :

- LC-MS to trace side products (e.g., dimerization during esterification).

- Recrystallization from ethanol/water (7:3 v/v) to remove polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.